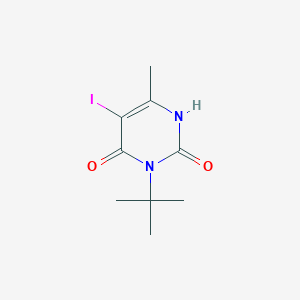![molecular formula C16H19F2NO2 B5341686 8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5341686.png)
8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one, also known as DBUO, is a synthetic compound that has been extensively studied for its potential use in scientific research. DBUO is a spirocyclic compound that contains both an oxazolidinone and an azaspiro ring system. This unique structure makes DBUO an interesting compound for studying its mechanism of action and potential applications in various fields of science.
作用機序
The mechanism of action of 8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of various kinases, which are important enzymes that regulate cellular processes such as cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Additionally, this compound has been shown to have neuroprotective effects, which could make it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using 8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one in lab experiments is its unique structure, which makes it an interesting compound for studying its mechanism of action and potential applications. Additionally, this compound is relatively easy to synthesize, which makes it readily available for use in research. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research involving 8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one. One area of interest is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science. Finally, the synthesis of novel derivatives of this compound could lead to the discovery of compounds with even greater potential for use in scientific research.
合成法
8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one can be synthesized using a multi-step process that involves the reaction of several different reagents. The synthesis process usually begins with the reaction of 2,5-difluorobenzyl chloride with sodium azide to form the corresponding azide intermediate. This intermediate is then reacted with 1,4-dioxane to form the oxazolidinone ring system. Finally, the azide group is reduced using hydrogen gas in the presence of a palladium catalyst to form the azaspiro ring system.
科学的研究の応用
8-(2,5-difluorobenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one has been studied extensively for its potential use in scientific research. One of the primary applications of this compound is in the field of medicinal chemistry. This compound has been shown to have potential as a drug lead compound for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
9-[(2,5-difluorophenyl)methyl]-1-oxa-9-azaspiro[4.6]undecan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO2/c17-13-2-3-14(18)12(10-13)11-19-8-7-16(5-1-9-21-16)6-4-15(19)20/h2-3,10H,1,4-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOMFXDGNDXJQIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC(=O)N(CC2)CC3=C(C=CC(=C3)F)F)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-fluorophenyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide](/img/structure/B5341613.png)
![N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}-5-oxo-D-prolinamide](/img/structure/B5341614.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5341623.png)
![2-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-6-methyl-3(2H)-pyridazinone](/img/structure/B5341627.png)
![1-acetyl-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-piperidinecarboxamide](/img/structure/B5341635.png)


![3-[3-(2,5-dimethoxyphenyl)acryloyl]-4,6-dimethyl-2(1H)-pyridinone](/img/structure/B5341655.png)
![N-[(2-benzyl-1,3-thiazol-4-yl)methyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5341667.png)
![[2-(2-benzylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5341674.png)
![2-{1-[(2-ethyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5341679.png)

